Cas no 1707358-49-3 (Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate)

Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate structure
1707358-49-3 structure
商品名:Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate
CAS番号:1707358-49-3
MF:C12H21NO3
メガワット:227.300043821335
CID:4786631
PubChem ID:86276769

Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate
    • tert-Butyl 5-oxaspiro[2.5]octan-1-ylcarbamate
    • tert-Butyl N-5-oxaspiro[2.5]octan-1-ylcarbamate
    • tert-Butyl5-oxaspiro[2.5]octan-1-ylcarbamate
    • tert-butyl N-(5-oxaspiro[2.5]octan-2-yl)carbamate
    • 1-(Boc-amino)-5-oxaspiro[2.5]octan
    • 1707358-49-3
    • CS-0447956
    • KS-8579
    • Tert-butyl (5-oxaspiro[2.5]Octan-1-yl)carbamate
    • AKOS027393196
    • Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate
    • MDL: MFCD26097228
    • インチ: 1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-7-12(9)5-4-6-15-8-12/h9H,4-8H2,1-3H3,(H,13,14)
    • InChIKey: QFLHGDYACTVNSW-UHFFFAOYSA-N
    • ほほえんだ: O1CCCC2(C1)CC2NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 227.15214353g/mol
  • どういたいしつりょう: 227.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6
  • 疎水性パラメータ計算基準値(XlogP): 1.6

Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM211594-1g
tert-Butyl 5-oxaspiro[2.5]octan-1-ylcarbamate
1707358-49-3 97%
1g
$853 2021-08-04
Chemenu
CM211594-1g
tert-Butyl 5-oxaspiro[2.5]octan-1-ylcarbamate
1707358-49-3 97%
1g
$*** 2023-03-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B881503-1g
tert-Butyl N-
1707358-49-3 95%
1g
¥22,530.00 2022-09-29

Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate 関連文献

Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamateに関する追加情報

Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate (CAS No. 1707358-49-3)

Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate (CAS No. 1707358-49-3) is a unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its spirocyclic structure and tert-butyl carbamate functionality, offers a promising scaffold for the design and synthesis of novel bioactive molecules.

The spirocyclic framework of Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate provides a rigid and conformationally constrained structure, which can enhance the binding affinity and selectivity of the compound towards specific biological targets. The tert-butyl carbamate group, on the other hand, introduces additional functional groups that can be readily modified to fine-tune the pharmacological properties of the molecule.

Recent studies have highlighted the importance of spirocyclic compounds in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the synthesis and biological evaluation of a series of spirocyclic carbamates, including Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate. The researchers found that these compounds exhibited potent inhibitory activity against specific enzymes involved in various disease pathways, such as kinases and proteases.

In another study, researchers from the University of California, San Francisco, investigated the use of spirocyclic carbamates as scaffolds for developing inhibitors of protein-protein interactions (PPIs). PPIs are increasingly recognized as important therapeutic targets for a wide range of diseases, including cancer and neurodegenerative disorders. The study demonstrated that Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate and its derivatives could effectively disrupt specific PPIs, leading to significant biological effects.

The synthetic accessibility of Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate is another factor contributing to its appeal in medicinal chemistry. A recent paper in Organic Letters described an efficient and scalable synthesis route for this compound, which involves a combination of ring-closing metathesis (RCM) and carbamate formation reactions. This synthetic method not only simplifies the preparation of the compound but also allows for easy modification to generate a diverse library of analogs for further biological evaluation.

In addition to its potential as a lead compound for drug discovery, Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate has also been explored for its utility as a tool compound in chemical biology research. Tool compounds are essential for probing biological systems and understanding the mechanisms underlying various cellular processes. A study published in Chemical Science in 2023 utilized Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate to investigate the role of specific enzymes in signal transduction pathways, providing valuable insights into their functions and interactions.

The safety profile of Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate is another critical aspect that has been evaluated in preclinical studies. Toxicity assays conducted on various cell lines and animal models have shown that this compound exhibits low cytotoxicity and good metabolic stability, making it suitable for further development as a therapeutic agent.

In conclusion, Tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate (CAS No. 1707358-49-3) represents a promising scaffold with diverse applications in medicinal chemistry and chemical biology. Its unique structural features, synthetic accessibility, and favorable biological properties make it an attractive candidate for further research and development as a potential therapeutic agent or tool compound.

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